1-Bromo-3-(2-iodo-4-mercaptophenyl)propan-2-one
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Overview
Description
1-Bromo-3-(2-iodo-4-mercaptophenyl)propan-2-one is a complex organic compound with the molecular formula C9H8BrIOS and a molecular weight of 371.03 g/mol . This compound is characterized by the presence of bromine, iodine, and sulfur atoms, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1-Bromo-3-(2-iodo-4-mercaptophenyl)propan-2-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of 3-(2-iodo-4-mercaptophenyl)propan-2-one under controlled conditions. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like iron(III) bromide to facilitate the bromination process . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Bromo-3-(2-iodo-4-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The mercapto group (-SH) can be oxidized to form disulfides or reduced to form thiols.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-3-(2-iodo-4-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to be used in the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2-iodo-4-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its reactive bromine, iodine, and mercapto groups. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The specific pathways involved depend on the context of its use, such as in biochemical assays or industrial processes .
Comparison with Similar Compounds
Similar compounds to 1-Bromo-3-(2-iodo-4-mercaptophenyl)propan-2-one include:
- 1-Bromo-3-(2-chloro-4-mercaptophenyl)propan-2-one
- 1-Bromo-3-(2-fluoro-4-mercaptophenyl)propan-2-one
- 1-Bromo-3-(2-methyl-4-mercaptophenyl)propan-2-one
These compounds share similar structural features but differ in the halogen atoms present.
Properties
Molecular Formula |
C9H8BrIOS |
---|---|
Molecular Weight |
371.03 g/mol |
IUPAC Name |
1-bromo-3-(2-iodo-4-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H8BrIOS/c10-5-7(12)3-6-1-2-8(13)4-9(6)11/h1-2,4,13H,3,5H2 |
InChI Key |
PBIMHZJXCYXUGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S)I)CC(=O)CBr |
Origin of Product |
United States |
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